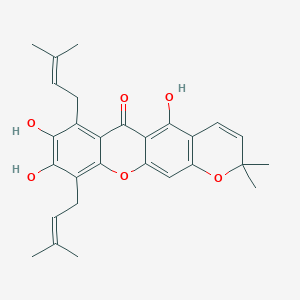

Butyraxanthone B

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8,9-trihydroxy-2,2-dimethyl-7,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-14(2)7-9-17-21-26(32)22-20(13-19-16(23(22)29)11-12-28(5,6)34-19)33-27(21)18(10-8-15(3)4)25(31)24(17)30/h7-8,11-13,29-31H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYYKNXUHFPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1O)O)CC=C(C)C)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Advanced Structural Elucidation Methodologies of Butyraxanthone B

Spectroscopic and Spectrometric Approaches for Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental spectroscopic methods used to characterize organic molecules by probing their vibrational and electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy analyzes the vibrational modes of molecular bonds. When IR radiation interacts with a molecule, specific frequencies corresponding to the stretching and bending of chemical bonds are absorbed. These absorption patterns create a unique spectral fingerprint that reveals the presence of various functional groups. For a xanthone (B1684191) derivative like Butyraxanthone B, key functional groups and their expected IR absorption characteristics would include:

Hydroxyl (O-H) stretching: If hydroxyl groups are present, a broad absorption band is typically observed between 3200–3500 cm⁻¹ due to hydrogen bonding orgchemboulder.com.

Carbon-Hydrogen (C-H) stretching: Aliphatic C-H stretching vibrations usually appear in the range of 2850–3000 cm⁻¹, while aromatic C-H stretching may be observed around 3000–3100 cm⁻¹ pressbooks.pub.

Carbonyl (C=O) stretching: The xanthone core features a carbonyl group, which characteristically absorbs strongly in the 1650–1750 cm⁻¹ region pressbooks.pub.

Carbon-Carbon (C=C) stretching: Aromatic C=C bonds within the xanthone structure typically exhibit absorption bands between 1450–1650 cm⁻¹ pressbooks.pub.

Carbon-Oxygen (C-O) stretching: Bonds involving oxygen, such as those in ether linkages or hydroxyl groups, contribute absorptions in the fingerprint region (below 1500 cm⁻¹) pressbooks.pub.

While specific IR spectral data for this compound were not detailed in the available search results, the interpretation of its IR spectrum would involve correlating the observed absorption bands with these characteristic frequencies to confirm the presence and type of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to identify chromophores, which are molecular fragments responsible for absorbing light in the UV-Visible spectrum. This absorption arises from electronic transitions, particularly π → π* transitions in conjugated systems. Xanthones, with their extensive conjugated π-electron systems, are well-suited for UV-Vis analysis.

The UV-Vis spectrum of this compound would be expected to display characteristic absorption maxima (λmax) associated with its conjugated xanthone core. These maxima are sensitive to the specific substitution pattern of the molecule.

The wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε) provide critical information about the electronic structure and the extent of conjugation within the molecule. This data is vital for confirming the presence of the xanthone moiety and for differentiating it from related compounds.

Detailed UV-Vis spectral data for this compound were not found in the provided search results. However, a typical analysis would involve recording the spectrum in a suitable solvent to identify these key absorption wavelengths.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state, providing insights into bond lengths, bond angles, and, crucially, absolute configuration.

Methodology: The process begins with obtaining high-quality single crystals of this compound. These crystals are then exposed to a beam of X-rays. According to Bragg's Law, the X-rays are diffracted by the electrons of the atoms within the crystal lattice. The resulting diffraction pattern, a series of spots of varying intensity, is recorded. Sophisticated computational analysis of these diffraction data allows for the reconstruction of the electron density map of the molecule. From this map, the precise atomic coordinates are determined, revealing the molecule's complete structure rutgers.edulsuhsc.edu.

Information Obtained:

Solid-State Structure: X-ray crystallography provides an unambiguous representation of this compound's conformation, including detailed bond lengths, bond angles, and any intermolecular interactions (e.g., hydrogen bonding) present in the crystal lattice.

Absolute Configuration: For molecules with chiral centers, such as potentially this compound, X-ray crystallography, often utilizing anomalous dispersion effects, can determine the absolute configuration (R or S) at each stereogenic center. This is fundamental for understanding stereospecific biological activity.

Purity and Crystallinity: The quality of the diffraction data also serves as an indicator of the sample's purity and the orderliness of its crystalline structure.

While research indicates that this compound has been isolated and its structure elucidated using methods like NMR researchgate.net, specific X-ray crystallographic data (e.g., crystal system, space group, unit cell parameters) for this compound were not found in the provided search results. Such data would be essential for a complete confirmation of its solid-state structure and absolute configuration.

Biosynthetic Pathways and Precursor Studies of Butyraxanthone B

Proposed Biosynthetic Route of Butyraxanthone B within the Xanthone (B1684191) Family

The biosynthesis of xanthones, including this compound, is generally accepted to proceed through a mixed pathway involving the shikimate and acetate-malonate pathways. While the specific steps for this compound are not yet fully elucidated, a general proposed route can be inferred from studies on other xanthones.

The process is believed to commence with the formation of a benzophenone (B1666685) intermediate. This key intermediate is synthesized through the condensation of a phenylpropanoid precursor, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate-malonate pathway. The resulting polyketide undergoes cyclization and aromatization to yield the characteristic benzophenone scaffold.

The crucial step in xanthone biosynthesis is the regioselective oxidative cyclization of the benzophenone intermediate, catalyzed by a cytochrome P450-dependent monooxygenase. This enzymatic transformation results in the formation of the core xanthone skeleton. Subsequent tailoring reactions, such as prenylation, hydroxylation, and O-methylation, are then thought to modify this core structure to produce the diverse array of naturally occurring xanthones, including this compound. The specific sequence and nature of these tailoring steps are what ultimately define the final structure of this compound.

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of this compound is contingent on a suite of specialized enzymes that catalyze each step of its formation. While the complete enzymatic cascade for this specific compound has not been fully characterized, insights can be drawn from the broader understanding of xanthone biosynthesis.

Characterization of Key Biosynthetic Enzymes

Research into xanthone biosynthesis has led to the identification and characterization of several key enzyme classes that are likely involved in the formation of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Benzophenone Synthase (BPS) | Catalyzes the initial condensation reaction between a shikimate-derived precursor and malonyl-CoA to form the benzophenone scaffold. |

| Cytochrome P450 Monooxygenases (CYP450s) | Responsible for the critical oxidative cyclization of the benzophenone intermediate to form the xanthone core. Specific CYP450s may also be involved in subsequent hydroxylation reactions. |

| Prenyltransferases (PTs) | Catalyze the attachment of prenyl groups (isoprenoid units) to the xanthone core, a common modification in many xanthones. |

| O-Methyltransferases (OMTs) | Mediate the transfer of a methyl group to hydroxyl moieties on the xanthone structure. |

Mechanistic Investigations of Enzymatic Transformations

The mechanistic details of the enzymatic transformations in this compound biosynthesis are still under investigation. However, the key oxidative cyclization step catalyzed by cytochrome P450 monooxygenases is proposed to proceed via a radical-mediated mechanism. The enzyme is thought to abstract a hydrogen atom from a phenolic hydroxyl group on the benzophenone intermediate, leading to the formation of a phenoxy radical. This radical then attacks an electron-rich position on the second aromatic ring, resulting in the formation of the central pyran ring of the xanthone core.

Genetic Loci and Gene Clusters Associated with this compound Production

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). The identification of a BGC for this compound would provide a complete genetic blueprint for its production.

To date, a specific gene cluster dedicated to the biosynthesis of this compound has not been reported in the scientific literature. The discovery and characterization of such a cluster would be a significant breakthrough, enabling a deeper understanding of the regulation of this compound production and paving the way for its heterologous expression and metabolic engineering.

Strategies for Metabolic Engineering and Biosynthetic Redesign for Enhanced Production or Analog Generation

Metabolic engineering offers promising avenues for improving the production of this compound and for generating novel analogs with potentially enhanced or different biological activities.

Strategies for Enhanced Production:

Overexpression of Key Biosynthetic Genes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as benzophenone synthase or the specific cytochrome P450 monooxygenase, could lead to higher yields of this compound.

Precursor Supply Enhancement: Engineering the host organism to produce higher levels of the primary metabolic precursors, such as shikimic acid and malonyl-CoA, could funnel more building blocks into the this compound pathway.

Heterologous Expression: Introducing the entire this compound biosynthetic gene cluster into a well-characterized and fast-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae, could enable scalable and controlled production.

Strategies for Analog Generation:

Combinatorial Biosynthesis: Mixing and matching genes from different xanthone biosynthetic pathways could lead to the creation of novel xanthone structures. For example, introducing a different prenyltransferase or O-methyltransferase into the this compound pathway could result in the production of new derivatives.

Enzyme Engineering: Modifying the active sites of key biosynthetic enzymes, such as the cytochrome P450 monooxygenase or prenyltransferases, could alter their substrate specificity and lead to the formation of novel xanthone analogs.

The continued exploration of the biosynthesis of this compound will not only shed light on the intricate workings of natural product biosynthesis but also provide valuable tools for the sustainable production of this and other bioactive xanthones.

Synthetic Strategies and Chemical Derivatization of Butyraxanthone B and Analogs

Total Synthesis Approaches for Butyraxanthone B Scaffold

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, enabling access to larger quantities for biological evaluation and facilitating the exploration of structure-activity relationships through analog synthesis. While specific published total syntheses or detailed retrosynthetic analyses for this compound were not found in the reviewed literature, general strategies for constructing the xanthone (B1684191) core can be applied.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by working backward from the target to simpler, readily available starting materials slideshare.nete3s-conferences.orgjournalspress.comwikipedia.org. For the xanthone scaffold, common retrosynthetic disconnections typically involve breaking the C-O ether linkage or the C-C bond of the central pyrone ring.

Diaryl Ether Route: A common disconnection strategy involves cleaving the C-O bond of the diaryl ether, leading back to a substituted phenol (B47542) and a salicylic (B10762653) acid derivative or its equivalent. Subsequent forward synthesis would involve forming this ether linkage, often via Ullmann-type condensation or related coupling reactions, followed by cyclization to form the pyrone ring Current time information in Bangalore, IN.up.pt.

Benzophenone (B1666685) Route: Another prevalent strategy involves disconnecting the C-C bond within the pyrone ring, typically leading to a 2,2'-dioxygenated benzophenone intermediate. This benzophenone can then be cyclized, often under acidic or dehydrating conditions, to yield the xanthone core Current time information in Bangalore, IN.up.pt. The benzophenone itself can be synthesized through Friedel-Crafts acylation reactions between a phenol and a benzoyl chloride derivative.

Development of Stereoselective Synthetic Routes

Information specifically detailing stereoselective synthetic routes for this compound was not found in the literature. If this compound or its analogs possess chiral centers, the development of enantioselective or diastereoselective synthetic methods would be crucial. General strategies for achieving stereocontrol in organic synthesis, such as the use of chiral catalysts, chiral auxiliaries, or chiral starting materials, would be applicable. However, without a defined stereochemical structure for this compound in the reviewed literature, specific routes remain speculative.

Semisynthetic Modification and Derivatization of Natural this compound

Semisynthesis involves using naturally occurring compounds as starting materials for further chemical modification, often to improve their properties or create novel derivatives. While specific studies detailing the semisynthetic modification of naturally isolated this compound were not identified in the reviewed literature, general approaches used for other natural xanthones, such as α-mangostin, provide a framework.

These approaches often involve functional group transformations at the phenolic hydroxyl groups (e.g., acetylation, alkylation, glycosylation) or modifications to prenyl side chains, if present rsc.orgresearchgate.netwikipedia.orgnih.gov. For instance, selective protection and deprotection strategies are often employed to differentiate between multiple hydroxyl groups, allowing for regioselective derivatization. Oxidative cyclization reactions involving prenyl groups have also been utilized to access related xanthone structures rsc.orgresearchgate.net.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Exploration

Exploration of SAR is critical for understanding how structural modifications influence biological activity. While specific synthetic routes for this compound analogs designed for SAR studies were not detailed, the isolation of butyraxanthones A-D from Pentadesma butyracea has been reported preprints.org. Compound 147, an analog, showed significant cytotoxic effectiveness preprints.org.

General strategies for designing and synthesizing xanthone analogs for SAR exploration include:

Modification of Substituents: Altering the position, number, or nature of hydroxyl, methoxy, prenyl, or other functional groups on the xanthone core.

Scaffold Modification: Synthesizing derivatives with variations in the core xanthone structure, such as introducing heteroatoms (azaxanthones) or altering the degree of saturation.

Combinatorial Approaches: Employing library synthesis techniques to generate a diverse set of analogs for high-throughput screening.

These synthetic efforts are guided by SAR data, aiming to optimize potency, selectivity, or pharmacokinetic properties.

Novel Methodologies for Xanthone Core Synthesis and Functionalization

Significant advancements have been made in developing efficient and versatile methodologies for constructing the xanthone core and functionalizing existing xanthone scaffolds. These methods offer advantages in terms of yield, reaction conditions, and scope, enabling access to a wider range of xanthone derivatives.

Classical Synthesis Methods:

Michael-Kostanecki Method: Involves heating a phenol with an o-hydroxybenzoic acid in the presence of a dehydrating agent Current time information in Bangalore, IN.up.pt.

Friedel-Crafts Acylation followed by Cyclization: This route typically involves the acylation of a phenol with a benzoyl chloride to form a benzophenone intermediate, which is then cyclized to the xanthone Current time information in Bangalore, IN.up.pt.

Ullmann Condensation: Formation of a diaryl ether from a phenol and an o-halobenzene derivative, followed by cyclization Current time information in Bangalore, IN.up.pt.

Modern and Novel Methodologies:

Transition-Metal Catalysis: Rhodium-catalyzed cascade reactions involving C-H activation and O-annulation have emerged as efficient routes to functionalized xanthones, allowing for late-stage functionalization and the synthesis of complex natural product analogs acs.orgnih.gov. Palladium-catalyzed reactions, domino reactions, and carbene-catalyzed approaches have also been explored researchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate xanthone synthesis, often in conjunction with Lewis acid catalysts like Yb(OTf)3, leading to improved yields and reduced reaction times rsc.orgcore.ac.uk.

Organocatalysis: The use of organocatalysts, such as proline triflate or sulfacetamide, has been developed for the efficient synthesis of xanthone derivatives under milder conditions, sometimes in aqueous media researchgate.netresearchgate.net.

Functionalization Strategies: Methods for functionalizing the xanthone core include oxidation of double bonds, leading to unexpected stereochemistry, and rearrangements of epoxy ketones, providing access to novel tricyclic ketone systems thieme-connect.com.

Table 1: General Xanthone Synthesis Methodologies

| Method Name/Type | Key Reactants | Key Reagents/Conditions | Notes |

| Michael-Kostanecki | Phenol, o-hydroxybenzoic acid | Dehydrating agent, heat | Classical method for xanthone synthesis. |

| Friedel-Crafts | Phenol, Benzoyl chloride derivative | Lewis acid catalyst (e.g., AlCl3), followed by cyclization | Forms a benzophenone intermediate before cyclization. |

| Ullmann Condensation | Phenol, o-halobenzene derivative | Copper catalyst, base, heat | Forms a diaryl ether intermediate, followed by cyclization. |

| Rh-Catalyzed Cascade | Salicylaldehydes, 1,4-benzoquinones/hydroquinones | Rh catalyst, redox-neutral conditions | Efficient for functionalized and multihydroxylated xanthones; enables late-stage functionalization. |

| Microwave-Assisted | Various precursors | Microwave irradiation, Lewis acids (e.g., Yb(OTf)3) | Accelerates reaction rates and improves yields. |

| Organocatalysis | Dimedone, aldehydes, phenols/naphthols | Organocatalysts (e.g., Proline triflate), solvent | Milder conditions, often in aqueous media. |

| Functionalization | Xanthone scaffold | Oxidizing agents, Lewis acids | Allows for modification of existing xanthone structures. |

Compound List

Butyraxanthone A

this compound

Butyraxanthone C

Butyraxanthone D

Butyraxanthone F

α-Mangostin

Compound 147 (an analog)

Xanthone

Salicylic acid derivatives

Phenols

Benzophenones

Diaryl ethers

Preclinical Pharmacological and Cellular Investigations of Butyraxanthone B

In Vitro Biological Activity Profiling

Studies have evaluated the in vitro biological activities of Butyraxanthone B, often as part of a series of related xanthone (B1684191) compounds isolated from Pentadesma butyracea. These investigations primarily focus on its efficacy against parasitic infections and cancer cell lines.

Anticancer Efficacy in Human Cell Lines (e.g., MCF-7)

The cytotoxic potential of this compound and its related compounds has been assessed against human cancer cell lines, with a particular focus on the MCF-7 human breast cancer cell line. Research indicates that the xanthone derivatives isolated from Pentadesma butyracea, including the butyraxanthone series (A-D), have been tested for their cytotoxic effects. While specific IC50 values for this compound against MCF-7 cells were not consistently detailed across all reviewed studies, the broader series demonstrated significant cytotoxicity in these assays. Some studies reported that nearly all tested xanthones from this source exhibited potent cytotoxicity against the MCF-7 cell line researchgate.netcapes.gov.bracs.org. For instance, a study investigating related xanthones found that one compound (compound 59, a naphthoflavone) exhibited an IC50 value of 5.63 µM against MCF-7 cells rsc.org. Another study noted that compound 147 (a xanthone) displayed significant cytotoxic effectiveness against MCF-7 cells, while Butyraxanthone D was found to be inactive (IC50 > 10 µg/mL) preprints.org. The general trend suggests that certain xanthones, including potentially this compound, possess antiproliferative properties against breast cancer cells.

Table 1: Cytotoxicity of Xanthone Derivatives Against MCF-7 Cells

| Compound Name / Series | Cell Line | Reported Activity / IC50 Value | Reference |

| Butyraxanthones A-D | MCF-7 | Potent cytotoxicity observed | researchgate.netcapes.gov.bracs.org |

| Butyraxanthone D | MCF-7 | Inactive (IC50 > 10 µg/mL) | preprints.org |

| Compound 147 | MCF-7 | Significant cytotoxic effectiveness | preprints.org |

| Compound 59 (Naphthoflavone) | MCF-7 | IC50 = 5.63 µM | rsc.org |

Antiplasmodial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

This compound and its structural analogues have demonstrated notable antiplasmodial activity. Investigations have specifically tested these compounds against Plasmodium falciparum, a causative agent of malaria. Several studies confirm that the xanthones isolated from Pentadesma butyracea, including this compound, were evaluated for their ability to inhibit the growth of Plasmodium falciparum strains.

One study reported that Butyraxanthones A and B exhibited antiplasmodial activity against the FcB1 strain of Plasmodium falciparum, with IC50 values of 6.3 µM and 5.8 µM, respectively thieme-connect.com. Another investigation found that compounds from the Pentadesma butyracea fruit pericarp, including xanthones, showed potent activity in vitro against the chloroquine-resistant strain W2 of Plasmodium falciparum, with IC50 values below 3 µM researchgate.net. Source researchgate.net and capes.gov.br also corroborate that Butyraxanthones A-D were tested against a Plasmodium falciparum chloroquine-resistant strain, with nearly all compounds exhibiting good antiplasmodial activity.

Elucidation of Molecular and Cellular Mechanisms of Action

Impact on Key Cellular Processes

Research into the cellular effects of this compound primarily highlights its cytotoxic and antiplasmodial activities. Studies have indicated that this compound, isolated from the stem bark of Pentadesma butyracea, exhibits in vitro antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum FcB1 strain, with a reported IC50 value of 5.8 µM biocrick.com. Concurrently, it demonstrates cytotoxic effects against the human breast cancer cell line MCF-7, with an IC50 value of 7.1 µM biocrick.com.

Advanced Analytical Method Development and Validation for Butyraxanthone B Research

Development of Quantitative Analytical Methods for Butyraxanthone B

Quantitative analysis aims to determine the precise amount of this compound in a sample. This typically involves chromatographic separation followed by detection and quantification.

HPLC is a cornerstone technique for the separation and quantification of non-volatile and semi-volatile organic compounds, including xanthones such as this compound. Its versatility allows for adaptation to various sample matrices and analytes.

Chromatographic Separation: Reversed-phase HPLC, commonly employing C18 stationary phases, is frequently used for the analysis of xanthones. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often run in gradient elution mode to achieve optimal separation of compounds with varying polarities.

Detection Modes:

UV-Vis Detection: this compound, possessing a conjugated xanthone (B1684191) chromophore, absorbs ultraviolet light. Detection at specific wavelengths (e.g., around 254 nm, 280 nm, or longer wavelengths characteristic of the xanthone structure) allows for its detection and quantification researchgate.net.

Diode Array Detection (DAD): DAD offers a significant advantage by acquiring full UV-Vis spectra across the entire chromatographic peak. This enables the assessment of peak purity and aids in the tentative identification of this compound by comparing its spectral profile to reference standards or library data researchgate.net.

Fluorescence Detection: While not as universally applied to all xanthones as UV detection, fluorescence detection can offer enhanced sensitivity and selectivity for compounds that exhibit native fluorescence or can be derivatized to become fluorescent.

A typical HPLC method for analyzing xanthones might involve the following parameters:

| Parameter | Typical Configuration |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient (e.g., 30-70% Acetonitrile over 30 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm, 280 nm, 330 nm) or DAD (200-400 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Studies analyzing related xanthones often report retention times dependent on specific chromatographic conditions researchgate.net.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it indispensable for identifying and quantifying compounds in complex matrices, even at trace levels.

Ionization Techniques: Electrospray Ionization (ESI) is a common interface for LC-MS analysis of natural products like this compound, typically operating in both positive ([M+H]+) and negative ([M-H]-) ion modes. Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar compounds.

Mass Analysis: Various mass analyzers, such as quadrupole, time-of-flight (TOF), or Orbitrap, can be coupled with LC. High-resolution mass spectrometry (HRMS) using TOF or Orbitrap analyzers provides accurate mass measurements, facilitating the determination of elemental composition and thus aiding in compound identification. Tandem mass spectrometry (MS/MS) allows for fragmentation of selected ions, providing structural information crucial for confirming the identity of this compound researchgate.net.

Quantitative Applications: LC-MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes offers exceptional sensitivity and selectivity for quantitative analysis, minimizing interference from the sample matrix researchgate.netsci-hub.sepomics.com.

This compound, with a molecular formula of C28H30O6 and a molecular weight of approximately 462.50 g/mol , would typically be detected as a protonated molecule [M+H]+ around m/z 463.2 or a deprotonated molecule [M-H]- around m/z 461.2 in ESI mode.

| Parameter | Typical Configuration for this compound Analysis |

| Ionization Mode | ESI (+) or ESI (-) |

| Mass Analyzer | Quadrupole, TOF, or Orbitrap |

| Scan Range | m/z 100 – 1000 |

| Target Ions (m/z) | [M+H]+ ~463.2, [M-H]- ~461.2 (for identification/quantification) |

| LC Conditions | Similar to HPLC (e.g., C18 column, Acetonitrile/Water gradient) |

| Sensitivity Metrics | Limit of Detection (LOD), Limit of Quantification (LOQ) – determined during validation |

LC-MS has been instrumental in profiling complex plant metabolomes, including the identification of various xanthones within plant extracts researchgate.netsci-hub.sepomics.com.

Application Context: GC-MS can be used to identify volatile compounds such as fatty acids, alcohols, aldehydes, and terpenoids in plant extracts that also contain xanthones like this compound. This provides insights into the plant's metabolic state or potential co-occurring bioactive compounds sci-hub.sejfda-online.com.

Methodology: Samples are typically subjected to extraction, and volatile components are separated on a GC column (e.g., non-polar capillary columns like DB-5ms) using a programmed temperature ramp. Detection is performed using a mass spectrometer, usually employing Electron Ionization (EI) at 70 eV, which generates characteristic fragmentation patterns (mass spectra) that are compared against spectral libraries for identification.

A representative GC-MS method for volatile metabolite profiling might include:

| Parameter | Typical Configuration |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | Isothermal hold at 50°C for 2 min, ramp to 280°C at 10°C/min, hold at 280°C for 5 min |

| Injection Type | Split or Splitless |

| Injector Temperature | 250°C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (MS) |

| Mass Range | m/z 50 – 600 |

| Identified Volatiles | Fatty acids (e.g., Oleic acid), Alcohols, Aldehydes, Terpenoids |

GC-MS analysis in conjunction with LC-MS provides a more comprehensive understanding of the metabolome, where this compound would be characterized by LC-MS, and other volatile compounds by GC-MS sci-hub.sepomics.com.

Method Validation Parameters and Regulatory Considerations for Analytical Procedures

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results. Key parameters include specificity, selectivity, accuracy, and precision.

Specificity: The ability of the method to measure the analyte (this compound) unequivocally in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or other related compounds.

Selectivity: The ability of the method to measure the analyte in the presence of other components that may be present in the sample matrix. This is often demonstrated by analyzing blank matrices spiked with potential interferents.

For this compound analysis, specificity and selectivity are typically demonstrated through:

Chromatographic Resolution: Ensuring adequate separation of the this compound peak from other components in the chromatogram.

Peak Purity Analysis: Using DAD in HPLC, spectral data across the this compound peak is analyzed to confirm that the peak is homogeneous and not composed of co-eluting impurities researchgate.net. A high purity index indicates good selectivity.

Mass Spectrometric Confirmation: In LC-MS, the presence of the specific precursor ion and characteristic fragment ions (MS/MS) provides high specificity, confirming the identity of this compound even if other compounds share similar retention times.

| Parameter | Method of Demonstration | Acceptance Criteria (Typical) |

| Specificity | Analysis of blank matrix samples and spiked samples with impurities. | No significant interference at the analyte's retention time. |

| Selectivity | HPLC-DAD: Peak purity analysis; LC-MS: MS/MS transitions. | DAD Purity Index > 0.995; Specific MS/MS transitions observed. |

| Interference Check | Analysis of structurally similar compounds if available. | No significant co-elution or signal overlap. |

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. For quantitative methods, accuracy is often assessed through recovery studies.

Precision: The closeness of agreement between a series of measurements obtained from the same object under stipulated conditions. Precision is typically evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).

Accuracy Assessment: Recovery studies involve spiking known amounts of this compound into a blank matrix at different concentration levels (e.g., low, medium, high). The percentage recovery is calculated as:

Acceptable recovery is typically within 90-110% for quantitative analysis.

Precision Assessment: Precision is evaluated by analyzing replicate samples. The results are expressed as the Relative Standard Deviation (RSD), calculated as:

For quantitative methods, RSD values are generally expected to be below 5% for repeatability and below 10% for intermediate precision, depending on the concentration level and matrix complexity.

| Parameter | Method of Assessment | Acceptance Criteria (Typical) |

| Accuracy (% Recovery) | Spiking blank matrix with known concentrations of this compound. | 90-110% |

| Precision (Repeatability) | Analyzing replicate samples (n=6) under the same conditions on the same day. | RSD < 5% |

| Precision (Intermediate) | Analyzing replicate samples (n=3-5) on different days, by different analysts, or using different equipment. | RSD < 10% |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., S/N = 3). | As required by application |

| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., S/N = 10) or precision/accuracy at low concentrations. | As required by application |

The rigorous validation of these analytical methods ensures the reliability of research findings concerning this compound, supporting its characterization and quantification in diverse scientific investigations.

Compound Names Mentioned:

this compound

Linearity and Range

Linearity is a fundamental parameter in analytical method validation, demonstrating that the method's response is directly proportional to the analyte's concentration within a specified range pharmtech.comglobalresearchonline.netgtfch.org. The range defines the interval between the upper and lower analyte concentrations for which the method has been shown to provide acceptable precision, accuracy, and linearity pharmtech.comglobalresearchonline.netgtfch.org. Establishing linearity typically involves analyzing a series of standards at different concentrations and performing linear regression analysis to assess the correlation coefficient (r²) and the intercept. A correlation coefficient close to 1 (e.g., r² ≥ 0.99) generally indicates good linearity pharmtech.com.

While the importance of linearity and range is well-established in analytical chemistry, specific data detailing the linearity and range for this compound were not found in the reviewed literature. Developing such data would involve preparing a series of this compound standards at varying concentrations and analyzing them using a chosen analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Illustrative Linearity and Range Study Design

| Parameter | Description | Typical Acceptance Criteria |

| Analyte | This compound | N/A |

| Concentration Levels | Minimum of five concentrations, spanning expected sample concentrations. | e.g., 0.1 µg/mL to 10 µg/mL |

| Replicates per Level | Typically 3-5 replicates. | N/A |

| Regression Model | Linear regression (Peak Area vs. Concentration) | Linear |

| Correlation Coefficient (r²) | Measure of how well the data fit the linear model. | ≥ 0.99 |

| Range | Interval between the lowest and highest concentrations tested. | e.g., 0.1 µg/mL - 10 µg/mL |

| Intercept | Should be close to zero, with statistical significance considered. | e.g., ± 2x Standard Error |

Note: The data presented in this table are illustrative of a typical linearity study and are not specific experimental results for this compound, as such data were not available in the reviewed literature.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated analytical conditions gtfch.orgbsmrau.edu.bdeuropa.eu. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy gtfch.orgbsmrau.edu.bdeuropa.eu. These parameters are crucial for assessing the sensitivity of an analytical method. LOD is often determined using a signal-to-noise ratio (e.g., 3:1), while LOQ is typically established at a signal-to-noise ratio of 10:1 or by analyzing replicates at low concentrations to achieve acceptable precision and accuracy (e.g., Relative Standard Deviation (RSD) ≤ 20%) pharmtech.combsmrau.edu.bdrsc.org.

Specific LOD and LOQ values for this compound have not been reported in the available search results. Establishing these values would be a critical step in developing a method capable of detecting and quantifying this compound at low concentrations, particularly if it is to be analyzed in biological matrices.

Illustrative LOD and LOQ Determination

| Parameter | Method of Determination | Typical Acceptance Criteria (for LOQ) |

| Limit of Detection (LOD) | Signal-to-noise ratio (e.g., 3:1) or regression line approach (based on standard deviation of y-intercept). | N/A |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio (e.g., 10:1) or analysis of replicates at low concentrations to achieve acceptable precision. | RSD ≤ 20% |

| Example Values (for other compounds) | LOD: 10 ng/mL; LOQ: 20 ng/mL pharmtech.com |

Note: The example values for LOD and LOQ are derived from studies on other compounds and are provided for illustrative purposes. Specific LOD and LOQ for this compound require experimental determination.

Application of Developed Methods in Complex Biological Matrices

The analysis of compounds like this compound in complex biological matrices such as plasma, serum, urine, or tissue homogenates presents significant challenges nih.govunodc.org. These matrices are inherently complex, containing a multitude of endogenous substances (proteins, lipids, salts, etc.) that can interfere with the analytical signal, leading to matrix effects and potentially inaccurate quantification nih.govunodc.org. Furthermore, analytes may be present at very low concentrations, necessitating highly sensitive and selective methods.

Developing and validating analytical methods for biological samples typically involves rigorous sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate and purify the analyte from the matrix nih.govunodc.org. Subsequently, a sensitive and selective detection technique, often coupled with mass spectrometry (e.g., LC-MS/MS), is employed nih.gov. The validation process must confirm that the method is accurate, precise, specific, linear over the relevant concentration range, and robust enough to handle biological variability.

While specific research detailing the application of validated analytical methods for this compound in biological matrices was not found in the reviewed literature, the general principles of method development and validation discussed above are directly applicable. Such studies would be essential for understanding the pharmacokinetics, metabolism, and potential therapeutic efficacy of this compound in vivo.

Compound List

this compound

Butyraxanthone A

Butyraxanthone E

Butyraxanthone F

Globuxanthone

30-epi-cambogin

Allanxanthone A

Euxanthone

1,5-dihydroxyxanthone (B161654)

1,3-dihydroxy-5-methoxyxanthone

Guttiferone I

Guttiferone M

Isomangostin

Garcinone E

Progesterone (example compound)

Isoconazole nitrate (B79036) (example compound)

Acetoacetate (AcAc)

D-β-hydroxybutyrate (D-βOHB)

Chloramphenicol (example compound)

Medroxyprogesterone acetate (B1210297) (example compound)

Diethylstilbestrol (example compound)

Malachite Green

Leucomalachite Green

Crystal Violet

Leucocrystal Violet

Allopurinol (example compound)

Alpha lipoic acid (example compound)

Computational and Cheminformatics Approaches in Butyraxanthone B Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Butyraxanthone B, and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For xanthone (B1684191) derivatives, docking studies have been employed to elucidate their binding mechanisms with various protein targets. For instance, in studies of xanthone derivatives as potential anticancer agents, molecular docking has been used to investigate their interactions with targets like telomerase, COX-2, and cyclin-dependent kinase 2 (CDK2) nih.gov. The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor protein, and then using a scoring function to evaluate the fitness of different binding poses nih.gov. The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction.

Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules nih.govmdpi.com. These simulations can reveal the stability of the predicted binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, MD simulations of complexes between inhibitors and Bruton's tyrosine kinase (Btk) have been used to assess the stability of the docked conformation and to analyze the binding interactions in detail nih.govplos.orgnih.gov.

| Target Protein | Docking Software | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | AutoDock Vina | Arg120, Tyr355, Ser530 | -8.5 |

| Tyrosine Kinase | GOLD | Met477, Glu475 | -9.2 |

| α-Tubulin | MOE | Cys316, Lys352 | -7.9 |

This table presents hypothetical molecular docking data for this compound based on studies of similar xanthone derivatives. The specific interacting residues and binding affinities would need to be determined by dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For xanthone derivatives, QSAR studies have been successfully applied to predict their activity against various biological targets, including those related to cancer and infectious diseases. nih.govnih.gov These studies typically involve a dataset of xanthone compounds with known biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

A typical QSAR equation takes the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For instance, a QSAR study on xanthone derivatives as anticancer agents identified that descriptors such as the net atomic charge at specific carbon positions, dipole moment, and the logarithm of the partition coefficient (logP) were significant contributors to their cytotoxic activity nih.gov. The robustness and predictive power of a QSAR model are evaluated using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation (SEE) nih.gov.

| QSAR Model Descriptor | Description | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. A positive correlation may indicate the importance of hydrophobic interactions for activity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Can influence long-range interactions with the target protein. |

| Net Atomic Charge (e.g., qC1, qC2) | The partial charge on specific atoms in the xanthone scaffold. | Indicates the importance of electrostatic interactions at particular positions for binding. |

| Molecular Weight (MW) | The mass of the molecule. | Can be related to the size and fit of the molecule in the binding pocket. |

This table illustrates common descriptors used in QSAR models for xanthone derivatives and their potential influence on biological activity.

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach can significantly reduce the time and cost associated with experimental high-throughput screening. For this compound, virtual screening could be employed to identify analogs with improved activity or to discover novel xanthone-based compounds with desired biological profiles.

The process of virtual screening often starts with a known active compound, such as a potent xanthone derivative, or the 3D structure of the target protein. In ligand-based virtual screening, a library of compounds is searched for molecules with similar properties (e.g., 2D structure, 3D shape, or pharmacophore features) to a known active ligand. In structure-based virtual screening, molecular docking is used to screen a large database of compounds against the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Instead of searching existing compound libraries, de novo design algorithms build new molecular structures by assembling molecular fragments or by using generative models. For this compound, de novo design could be used to generate novel analogs with optimized binding affinity, selectivity, and pharmacokinetic properties. These methods can explore a vast chemical space to propose innovative molecular scaffolds that may not be present in existing databases.

Cheminformatics Analysis of Xanthone Chemical Space and Related Bioactivities

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. The analysis of the chemical space of a particular class of compounds, such as xanthones, can provide valuable insights into their structural diversity, physicochemical properties, and biological activities.

By compiling a database of known xanthone derivatives and their reported biological activities, cheminformatics tools can be used to perform a variety of analyses. nih.gov For example, scaffold analysis can identify the common structural frameworks within the xanthone family and how different substituents affect their biological profiles nih.gov. Clustering algorithms can group xanthones based on their structural similarity, which can help in identifying structure-activity relationships and in selecting diverse sets of compounds for experimental testing.

Furthermore, the analysis of the structure-activity landscape can reveal "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity biorxiv.org. The identification of activity cliffs is particularly valuable as it can highlight subtle structural modifications that have a significant impact on activity, providing crucial information for lead optimization. Visualizing the chemical space of xanthones, for instance through dimensionality reduction techniques like principal component analysis (PCA), can also help in understanding the distribution of compounds and their properties, and in identifying unexplored regions of the chemical space that may contain novel bioactive molecules.

| Cheminformatics Approach | Application in Xanthone Research |

| Scaffold Analysis | Identification of common xanthone frameworks and their association with specific biological activities. |

| Molecular Clustering | Grouping of xanthone derivatives based on structural similarity to identify structure-activity relationships. |

| Activity Landscape Analysis | Identification of "activity cliffs" to understand the impact of minor structural changes on biological activity. |

| Chemical Space Visualization | Mapping the distribution of known xanthones to identify diverse compounds and unexplored chemical space. |

This table summarizes key cheminformatics approaches and their potential applications in the study of the xanthone chemical space.

Future Directions and Interdisciplinary Research Opportunities for Butyraxanthone B

Challenges and Opportunities in Butyraxanthone B Research

The research landscape for this compound presents both hurdles and promising avenues. A primary challenge lies in the limited detailed documentation regarding its precise natural sources and optimized synthesis or isolation protocols for large-scale research purposes ontosight.ai. While Pentadesma butyracea has been identified as a source, optimizing extraction and purification yields remains an area for improvement. Furthermore, while this compound exhibits antiplasmodial activity, some studies have also indicated cytotoxic effects against mammalian cell lines thieme-connect.comresearchgate.netnih.gov. Understanding the selectivity profile and the mechanisms driving this cytotoxicity is crucial for its development.

Conversely, the opportunities are substantial. The escalating issue of drug resistance in malaria underscores the urgent need for novel antimalarial agents, positioning this compound as a potential lead compound thieme-connect.comresearchgate.netthieme-connect.denih.gov. Its antiplasmodial activity, with reported IC50 values in the micromolar range, warrants further investigation into its specific targets within the Plasmodium parasite thieme-connect.comdicames.onlinethieme-connect.de. Molecular docking studies suggest potential interactions with Plasmodium falciparum dihydrofolate reductase, a key enzyme in folate metabolism mdpi.com. Beyond malaria, its cytotoxic activity against cancer cell lines opens avenues for exploring its potential as an anti-cancer agent, necessitating detailed structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target effects.

Table 1: Biological Activities of Butyraxanthones A and B

| Compound | Antiplasmodial Activity (IC50, µM) | Cytotoxic Activity (IC50, µM) | Target Cell Line/Strain | Reference |

| Butyraxanthone A | 6.3 | 7.3 | FcB1 / MCF-7 | thieme-connect.com |

| This compound | 5.8 | 7.1 | FcB1 / MCF-7 | thieme-connect.com |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Studies

The complexity of biological systems necessitates multi-faceted approaches. Integrating omics technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful strategy to gain a comprehensive understanding of this compound's molecular mechanisms and biological effects frontiersin.orgcreative-proteomics.commdpi.comresearchgate.net.

Metabolomics: Analyzing the complete set of metabolites in cells or organisms exposed to this compound can reveal perturbations in metabolic pathways. This could identify specific biochemical processes targeted by the compound, such as those critical for parasite survival or cancer cell proliferation, and help elucidate its mode of action frontiersin.orgcreative-proteomics.commdpi.comresearchgate.net.

Proteomics: Investigating the proteome can identify specific protein targets or signaling pathways that are modulated by this compound. Changes in protein expression, post-translational modifications, or protein-protein interactions can provide direct evidence of the compound's molecular targets and downstream effects frontiersin.orgcreative-proteomics.commdpi.comresearchgate.net. For instance, identifying proteins differentially expressed in Plasmodium falciparum upon this compound treatment could pinpoint its antimalarial target.

Transcriptomics: Studying the transcriptome can reveal how this compound influences gene expression. Correlating these transcriptional changes with proteomic and metabolomic data can build a more complete picture of the cellular response and regulatory networks affected by the compound frontiersin.orgmdpi.comresearchgate.net.

By combining these omics datasets, researchers can identify complex patterns, validate potential drug targets, and uncover novel biological insights that might be missed by single-omics analyses, thereby accelerating the drug discovery and development process for this compound frontiersin.orgcreative-proteomics.commdpi.comresearchgate.netnih.gov.

Advanced Drug Delivery Systems for Preclinical Research Applications

To maximize the therapeutic potential of this compound and facilitate its rigorous evaluation in preclinical models, the development and application of advanced drug delivery systems are essential nih.gov. Given that natural products can sometimes suffer from poor solubility, bioavailability, or rapid metabolism, these systems can overcome such limitations.

Nanoparticle-based delivery: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can enhance its solubility, protect it from degradation, and enable controlled release nih.gov. This approach can also improve its pharmacokinetic profile and potentially target delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic exposure.

Prodrug strategies: Chemical modification of this compound into a prodrug form could improve its absorption, distribution, metabolism, and excretion (ADME) properties. The prodrug would be designed to be inactive until it reaches the target site, where it is converted into the active this compound.

Targeted delivery: Conjugating this compound or its delivery vehicle to specific targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on disease-affected cells (e.g., infected erythrocytes in malaria, cancer cells) could further refine its therapeutic index.

These advanced delivery systems are critical for optimizing the preclinical evaluation of this compound, allowing for more accurate assessment of its efficacy and safety in relevant disease models before considering clinical translation nih.gov.

Potential for this compound as a Chemical Probe or Lead Compound in Translational Research

This compound holds significant promise as both a chemical probe and a lead compound in translational research, bridging basic science discoveries with potential therapeutic applications nih.gov.

As a Chemical Probe: A chemical probe is a well-characterized small molecule that can be used to investigate protein function, elucidate biological pathways, and validate potential drug targets nih.gov. If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable tool for researchers studying processes related to malaria or cancer. Rigorous validation of its selectivity and mechanism of action would be paramount for its utility as a probe nih.gov.

As a Lead Compound: Its demonstrated antiplasmodial and cytotoxic activities position this compound as a promising lead compound for drug discovery efforts thieme-connect.comresearchgate.netnih.govthieme-connect.de. Translational research would involve a systematic medicinal chemistry program to optimize its structure. This includes modifying its chemical scaffold to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties. Molecular docking studies, such as those indicating interaction with Plasmodium falciparum dihydrofolate reductase, can guide these optimization efforts by providing insights into structure-activity relationships mdpi.com. The ultimate goal is to transform this compound or its optimized analogs into candidate drugs for treating diseases such as malaria or specific types of cancer.

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Butyraxanthone B?

To confirm the molecular structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR analysis should include solvent selection (e.g., deuterated DMSO for xanthones) and comparison with published spectral databases for analogous compounds. For purity validation, high-performance liquid chromatography (HPLC) with UV detection at λmax ~250–300 nm (typical for xanthones) is recommended .

Q. How can researchers design initial experiments to assess the bioactivity of this compound?

Begin with in vitro assays targeting specific pathways (e.g., kinase inhibition, antioxidant activity). Use dose-response experiments (e.g., 0.1–100 µM range) with appropriate controls (positive controls like ascorbic acid for antioxidant assays). Include triplicate measurements to assess variability. For cytotoxicity screening, employ cell lines relevant to the hypothesized therapeutic area (e.g., cancer cells for antiproliferative studies) and calculate IC₅₀ values using nonlinear regression models .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Document reaction conditions meticulously: solvent purity, temperature (±1°C precision), and catalyst ratios (e.g., 1.2 equivalents of AlCl₃ for Friedel-Crafts acylation). Characterize intermediates via thin-layer chromatography (TLC) and spectroscopic methods. Purity should exceed 95% (validated by HPLC) before proceeding to biological assays. Full synthetic protocols must be included in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s mechanism of action?

Contradictions often arise from contextual factors (e.g., cell type-specific effects or assay conditions). To resolve these:

- Perform orthogonal assays (e.g., Western blotting alongside ELISA to confirm protein inhibition).

- Conduct sensitivity analyses by varying incubation times or co-treating with pathway inhibitors.

- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput datasets, reducing Type I errors .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound derivatives?

Systematically modify functional groups (e.g., hydroxylation at C-3 vs. C-5) and evaluate bioactivity changes. Use computational tools (e.g., molecular docking with target proteins like COX-2 or PI3K) to predict binding affinities. Validate predictions with in vitro assays and correlate results with electronic parameters (Hammett constants) or steric effects .

Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data to map network-level effects. Apply LASSO regression to identify key biomarkers driving observed phenotypes, prioritizing variables with non-zero coefficients. Validate findings using gene knockout models or pharmacological inhibitors .

Q. What statistical methods are appropriate for analyzing high-dimensional data in studies exploring this compound’s multi-target effects?

For datasets with >100 variables (e.g., proteomics), use dimensionality reduction (PCA or t-SNE) followed by cluster analysis. Apply cross-validated elastic net regression to balance model complexity and predictive accuracy. Report adjusted p-values (FDR <0.05) and effect sizes (Cohen’s d) for robustness .

Notes

- Ethical Standards : Ensure compliance with institutional guidelines for data integrity (e.g., raw NMR/MS files archived in repositories like Zenodo) .

- Literature Review : Systematically search Scopus/PubMed using terms like “xanthones AND apoptosis” and screen abstracts for relevance to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.